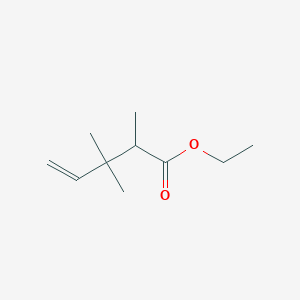

Ethyl 2,3,3-trimethylpent-4-enoate

Description

Properties

CAS No. |

60066-57-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 2,3,3-trimethylpent-4-enoate |

InChI |

InChI=1S/C10H18O2/c1-6-10(4,5)8(3)9(11)12-7-2/h6,8H,1,7H2,2-5H3 |

InChI Key |

JMPOBIJJBNUTAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(C)(C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,3-trimethylpent-4-enoate typically involves the esterification of 2,3,3-trimethylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2,3,3-trimethylpent-4-enoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form saturated esters or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 2,3,3-trimethylpent-4-enoic acid or corresponding ketones.

Reduction: Formation of ethyl 2,3,3-trimethylpentanoate or 2,3,3-trimethylpentanol.

Substitution: Formation of amides, thioesters, or other substituted esters.

Scientific Research Applications

Chemistry: Ethyl 2,3,3-trimethylpent-4-enoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Medicine: The compound’s potential as a precursor for drug synthesis makes it of interest in medicinal chemistry. It can be used to create molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances. Its ester functionality makes it suitable for use in various formulations.

Mechanism of Action

The mechanism of action of Ethyl 2,3,3-trimethylpent-4-enoate involves its interaction with molecular targets through its ester and alkene functionalities. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The alkene group can undergo addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Ethyl Palmitate

- Structure: A linear saturated ester (ethyl hexadecanoate) with a long alkyl chain.

- Evidence :

- Comparison: Unlike Ethyl 2,3,3-trimethylpent-4-enoate, ethyl palmitate’s linear structure and long chain likely enhance hydrophobicity, making it more suitable for lipid-based applications.

Ethyl Decanoate and Ethyl-9-Hexadecenoate

- Structure: Medium- to long-chain esters (ethyl decanoate is saturated; ethyl-9-hexadecenoate is monounsaturated).

- Evidence: Both were identified in Sodabis volatiles, with ethyl decanoate associated with floral or fruity aromas .

- Comparison: The branched, unsaturated structure of this compound may confer distinct volatility and scent profiles compared to these linear esters.

Ethyl Acetate Subfractions

- Evidence: Ethyl acetate extracts from Bacillus thuringiensis contained antimicrobial compounds like fatty acids and terpenoids .

- Comparison: this compound’s branched structure could alter solubility in ethyl acetate, affecting its extraction efficiency in similar protocols.

Substituted Ethyl Ethers

- Examples : Compounds like 4-chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether () .

- Comparison: Ethers generally exhibit lower reactivity than esters. The electron-withdrawing groups in these ethers contrast with the electron-donating methyl groups in this compound, influencing their stability and interactions.

Data Table: Properties of Selected Compounds

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,3,3-trimethylpent-4-enoate, and how can purification be achieved?

Methodological Answer: The synthesis typically involves esterification or condensation reactions under reflux conditions. For example, analogous chalcone derivatives are synthesized by refluxing precursors in anhydrous ethanol with a base (e.g., aqueous NaOH) at 360 K for 5 hours, followed by acidification and recrystallization from ethanol to achieve ~72% yield . Purification via recrystallization (ethanol or mixed solvents) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitoring reaction progress using TLC and characterizing intermediates via / NMR ensures structural fidelity .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. Data collection using Bruker D8 VENTURE diffractometers and refinement via SHELX programs (e.g., SHELXL for structure solution, OLEX2 for visualization) provide atomic-resolution details, including bond lengths and angles . Complementary techniques like / NMR (referencing assignments for analogous esters ) and high-resolution mass spectrometry (HRMS) validate purity and functional groups.

Q. Table 1: Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 12.345, 15.678, 8.912 |

| (°) | 105.6 |

| 0.045 | |

| Refinement -factors | , |

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational modeling?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways, such as cyclization or nucleophilic acyl substitution. Software like Gaussian or ORCA calculates transition states, activation energies, and thermodynamic profiles. SMILES/InChI descriptors (e.g., CCOC(=O)C(C)(C)C=C) aid in constructing 3D molecular geometries . Compare computational results with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) to validate mechanisms .

Q. How should researchers address contradictions between crystallographic and spectroscopic data?

Methodological Answer: Contradictions may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Mitigation strategies:

Q. What supramolecular interactions govern the crystal packing of this compound?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., ) and van der Waals interactions. Software like Mercury (CCDC) visualizes packing diagrams, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., -stacking, halogen bonds if applicable) . For example, methyl group crowding may reduce hydrogen bonding, favoring dispersion forces .

Q. How can pharmacokinetic properties of derivatives be predicted for drug design?

Methodological Answer:

- Lipophilicity: Measure log via shake-flask method or HPLC retention times.

- Metabolic stability: Use liver microsome assays (human/rat) to assess esterase-mediated hydrolysis.

- Permeability: Caco-2 cell monolayers or PAMPA assays predict intestinal absorption.

- In silico tools: SwissADME or pkCSM predicts ADME profiles based on substituent effects (e.g., methyl groups enhance metabolic resistance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.